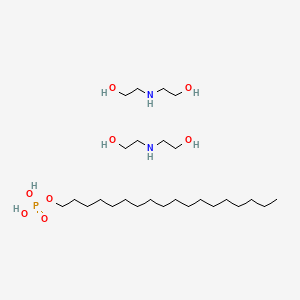
2-(2-Hydroxyethylamino)ethanol;octadecyl dihydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Hydroxyethylamino)ethanol;octadecyl dihydrogen phosphate is a compound that combines the properties of both an amino alcohol and a phosphate ester. This compound is known for its unique chemical structure, which includes a hydroxyethylamino group and an octadecyl phosphate group. It is used in various scientific and industrial applications due to its versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethylamino)ethanol typically involves the reaction of ethanolamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the formation of the desired product.
For the preparation of octadecyl dihydrogen phosphate, octadecanol is reacted with phosphorus oxychloride in the presence of a base, such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the phosphorus oxychloride.
Industrial Production Methods
In industrial settings, the production of 2-(2-Hydroxyethylamino)ethanol;octadecyl dihydrogen phosphate involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to ensure high yields and purity of the final product.
化学反应分析
Types of Reactions
2-(2-Hydroxyethylamino)ethanol;octadecyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines or alcohols.
Substitution: The phosphate group can undergo nucleophilic substitution reactions to form different phosphate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alcohols and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary amines, alcohols.
Substitution: Various phosphate esters.
科学研究应用
2-(2-Hydroxyethylamino)ethanol;octadecyl dihydrogen phosphate is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: In the study of cell membrane structures and functions due to its amphiphilic nature.
Medicine: As a component in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Industry: In the production of cosmetics, detergents, and lubricants due to its surfactant properties.
作用机制
The mechanism of action of 2-(2-Hydroxyethylamino)ethanol;octadecyl dihydrogen phosphate involves its interaction with various molecular targets and pathways. The hydroxyethylamino group can form hydrogen bonds with biological molecules, while the octadecyl phosphate group can interact with lipid membranes. These interactions can affect the stability and permeability of cell membranes, making the compound useful in drug delivery and other biomedical applications.
相似化合物的比较
Similar Compounds
2-(2-Hydroxyethylamino)ethanol: Similar in structure but lacks the phosphate group.
Octadecyl phosphate: Similar in structure but lacks the hydroxyethylamino group.
Ethanolamine: A simpler compound with only the hydroxyethylamino group.
Uniqueness
2-(2-Hydroxyethylamino)ethanol;octadecyl dihydrogen phosphate is unique due to its combination of both an amino alcohol and a phosphate ester. This dual functionality allows it to interact with a wide range of chemical and biological systems, making it a versatile compound in various applications.
属性
CAS 编号 |
65151-78-2 |
|---|---|
分子式 |
C26H61N2O8P |
分子量 |
560.7 g/mol |
IUPAC 名称 |
2-(2-hydroxyethylamino)ethanol;octadecyl dihydrogen phosphate |
InChI |
InChI=1S/C18H39O4P.2C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;2*6-3-1-5-2-4-7/h2-18H2,1H3,(H2,19,20,21);2*5-7H,1-4H2 |
InChI 键 |
IVRRIAWKYOURJW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO.C(CO)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


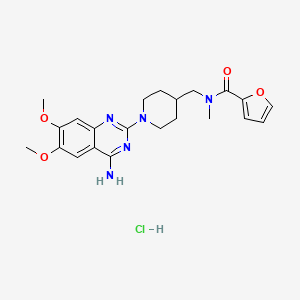
![S-[6-(Ethylsulfanyl)hexyl] O-hexyl methylphosphonothioate](/img/structure/B14487881.png)
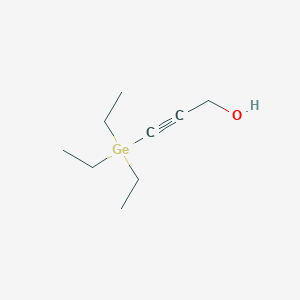

![4,4'-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine)](/img/structure/B14487908.png)
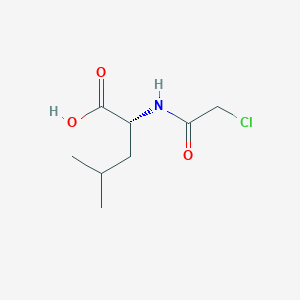
![2-Methyl-3-[(3-methyl-2-nitrophenyl)methyl]benzoic acid](/img/structure/B14487912.png)
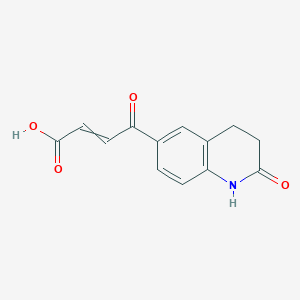
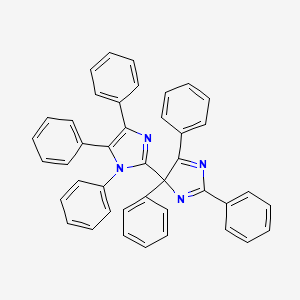
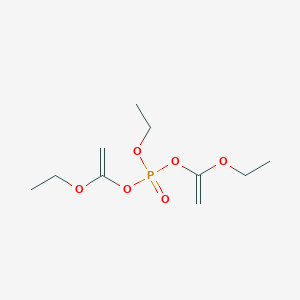
![{2-[(2-Aminoethyl)(methyl)amino]-5-chlorophenyl}(phenyl)methanone](/img/structure/B14487931.png)
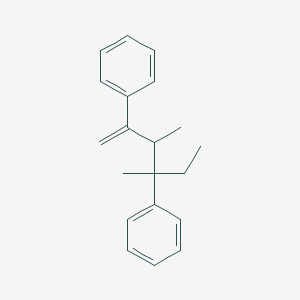
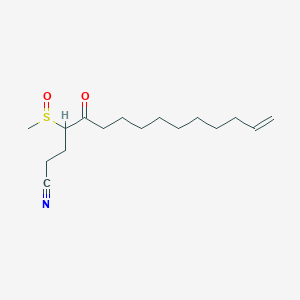
![1,1'-[(2-Phenoxyethoxy)methylene]dibenzene](/img/structure/B14487959.png)
